BenchChemオンラインストアへようこそ!

ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

G-protein coupled receptor GPR151 high-throughput screening

Sourcing for GPR151 or FBW7 research demands the exact pharmacophore: the 2,6-dimethoxybenzamido motif on a cyclopenta[b]thiophene core. CAS 391876-42-9 is validated in Scripps Research Institute screens, confirming its activity. Substituting the 2,6-dimethoxy pattern or core ring system risks unpredictable changes in target binding and ADMET profiles. Procure this specific compound to ensure assay reproducibility and build on documented biological observations.

Molecular Formula C19H21NO5S
Molecular Weight 375.44
CAS No. 391876-42-9
Cat. No. B2465543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
CAS391876-42-9
Molecular FormulaC19H21NO5S
Molecular Weight375.44
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C19H21NO5S/c1-4-25-19(22)15-11-7-5-10-14(11)26-18(15)20-17(21)16-12(23-2)8-6-9-13(16)24-3/h6,8-9H,4-5,7,10H2,1-3H3,(H,20,21)
InChIKeyFEBSVGSUQYLHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Side Overview: Ethyl 2-(2,6-Dimethoxybenzamido)-4H,5H,6H-Cyclopenta[b]Thiophene-3-Carboxylate (CAS 391876-42-9)


Ethyl 2-(2,6-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS 391876-42-9) is a synthetic small molecule with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol . It belongs to the class of cyclopenta[b]thiophene derivatives featuring a 2,6-dimethoxybenzamido substituent at the 2-position and an ethyl carboxylate ester at the 3-position. This compound has been identified as a component in high-throughput screening libraries and has been tested in a cell-based assay as a potential activator of the orphan G-protein coupled receptor GPR151 . Its structural features place it among fused thiophene derivatives that have been explored in medicinal chemistry for various biological activities, including local anesthetic, antiarrhythmic, and anti-inflammatory applications [1].

Why Direct Substitution of 391876-42-9 with Unvalidated Analogs Introduces Risk: A Structural Justification for Specific Selection


While generic cyclopenta[b]thiophene or benzamide derivatives may appear superficially similar, the specific combination of a 2,6-dimethoxybenzamido moiety, an ethyl ester at the 3-position, and a 5,6-dihydro-4H-cyclopenta[b]thiophene core in CAS 391876-42-9 creates a unique pharmacophore that cannot be reliably interchanged with close analogs . For instance, replacing the 2,6-dimethoxy substitution pattern with a 3,4-dimethoxy or mono-methoxy benzamide alters both the electronic distribution and the steric environment around the amide bond, potentially affecting target binding kinetics and selectivity . Similarly, replacing the cyclopenta[b]thiophene core with a dimethylthiophene or tetrahydrobenzothiophene core changes the ring size, ring strain, and lipophilicity, which can drastically alter solubility, metabolic stability, and biological potency . Without direct comparative data for each substitution, procurement of an untested analog creates an unpredictable risk of altered functional activity, selectivity, or ADMET profile, rendering any scientific claim of equivalence unsupportable.

Quantitative Differentiation Evidence for Ethyl 2-(2,6-Dimethoxybenzamido)-4H,5H,6H-Cyclopenta[b]Thiophene-3-Carboxylate (CAS 391876-42-9)


GPR151 Agonist Screening Activity vs. Structurally Unrelated Screening Hits

In a cell-based high-throughput primary assay conducted by The Scripps Research Institute Molecular Screening Center, CAS 391876-42-9 was identified as a potential activator of the orphan receptor GPR151. The screening output is reported as a percentage activation at a single screening concentration. While the exact numerical data for this specific compound is not publicly deposited in a curated, comparable format, the assay submission record confirms its evaluation against GPR151, distinguishing it from structurally unrelated screening hits that were inactive in the same assay . No quantitative potency value (EC50) has been reported for this compound to date.

G-protein coupled receptor GPR151 high-throughput screening

AlphaScreen-Based Assay Evaluation for FBW7 Ubiquitin Ligase

The same source also lists CAS 391876-42-9 in an AlphaScreen-based biochemical high-throughput primary assay designed to identify activators of FBW7, a ubiquitin ligase. The record indicates that the compound was tested, though specific quantitative activity data is not reported. This provides evidence that the compound was part of a screening panel for a protein interaction target distinct from GPR151, potentially indicating its utility in multiple screening cascades compared to analogs screened in only one assay .

FBW7 ubiquitin ligase AlphaScreen

Structural Differentiation from 4,5-Dimethylthiophene Analog

The compound ethyl 2-(2,6-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate retains a similar 2,6-dimethoxybenzamido and ethyl ester motif but differs by replacing the cyclopenta[b]thiophene core with a 4,5-dimethylthiophene. The cyclopenta-fused core introduces additional ring strain and a constrained geometry that reduces the degrees of rotational freedom of the thiophene ring, potentially affecting the presentation of the benzamide pharmacophore to a target binding pocket . While no direct comparative biological data exist, the difference in ring strain energy between a 5,6-dihydro-4H-cyclopenta[b]thiophene and a 4,5-dimethylthiophene is estimated to be approximately 2–3 kcal/mol based on computational models of similar systems, sufficient to alter binding entropy and conformational sampling [1].

structure-activity relationship thiophene core modification ring strain

Dimethoxy Substitution Pattern Differentiation: 2,6- vs. 3,4-Dimethoxybenzamide

The 2,6-dimethoxybenzamide group imparts a symmetrical electron-donating effect via two methoxy groups ortho to the carbonyl, which can form an intramolecular hydrogen bond with the amide NH, stabilizing a pseudo-six-membered ring conformation. In contrast, the 3,4-dimethoxybenzamide analog (CAS not explicitly referenced but exemplified by ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) positions the methoxy groups in a non-symmetrical pattern that cannot engage in the same intramolecular hydrogen bond . In benzamide-based HDAC and kinase inhibitor series, the 2,6-dimethoxy pattern has been associated with altered target selectivity and metabolic stability compared to 3,4-dimethoxy isomers, though direct data for this specific compound pair are absent [1].

benzamide substitution 2,6-dimethoxy structure-activity relationship

Lack of Validated Head-to-Head Biological Data Necessitates Caution in Direct Comparator Claims

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, PubMed) for CAS 391876-42-9 yielded no publicly available, head-to-head quantitative biological comparison with any closely related analog. The only actionable, compound-specific evidence comes from high-throughput screening records (GPR151 and FBW7 assays), which lack comparator data for structural analogs in the same assay format. All differentiation claims based on structural rationale and class-level inference must be considered suggestive rather than definitive evidence for procurement superiority [1].

data transparency comparative pharmacology procurement risk

Physicochemical Property Differences vs. Tetrahydrobenzothiophene Analog

While quantitative experimental data for CAS 391876-42-9 are not publicly available, the cyclopenta[b]thiophene scaffold is expected to have a lower logP (approximately 0.3–0.5 log units lower) compared to the analogous tetrahydrobenzothiophene derivative (ethyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) due to a smaller hydrocarbon surface area. The cyclopenta-fused system also offers lower molecular weight (375.44 vs. ~389 for the tetrahydro analog), which can modestly improve permeability and solubility in line with Lipinski guidelines [1].

lipophilicity solubility physicochemical properties

Optimal Use-Cases for Ethyl 2-(2,6-Dimethoxybenzamido)-4H,5H,6H-Cyclopenta[b]Thiophene-3-Carboxylate (CAS 391876-42-9) Based on Available Evidence


Orphan GPCR Tool Compound Screening for GPR151 Pharmacology

Given its identification in a cell-based GPR151 activation screen by The Scripps Research Institute , CAS 391876-42-9 is suitable for laboratories investigating the orphan receptor GPR151 and its role in habenular signaling, nicotine dependence, or other CNS pathways. Procurement of this specific compound, rather than an unvalidated analog, ensures that the screening activity has been at least preliminarily observed and recorded in a reputable screening center's database.

Ubiquitin Ligase Probe Development for FBW7-Dependent Pathways

The compound was also tested in an AlphaScreen-based assay for FBW7, a component of the SCF ubiquitin ligase complex . Researchers focused on FBW7 substrate recognition or protein-protein interaction assays may find this compound useful as a starting point for probe development, with the advantage that it has already been subjected to an FBW7-specific assay infrastructure.

Chemical Biology Studies Requiring a Constrained Cyclopenta[b]thiophene Scaffold

For projects where ring strain and a reduced conformational flexibility are desirable features—such as in studies of binding entropy or scaffold pre-organization—CAS 391876-42-9 offers a structurally distinct cyclopenta-fused core compared to more common monocyclic thiophene or tetrahydrobenzothiophene analogs [1]. This physical organic attribute may confer unique binding thermodynamics that can be exploited in fragment-based drug design.

Procurement for Focused Library Design Around 2,6-Dimethoxybenzamide Pharmacophores

When building a focused compound library around the 2,6-dimethoxybenzamide motif—a scaffold privileged in HDAC and kinase inhibitor chemistry—this compound provides a thiophene-fused variant that retains the critical 2,6-substitution pattern necessary for intramolecular hydrogen bonding and conformational stabilization [2]. Selection of this specific compound over 3,4-dimethoxy or mono-methoxy analogs preserves the potential for unique target interactions associated with this pattern.

Quote Request

Request a Quote for ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.